N-(Cyclohex-2-en-1-yl)naphthalen-1-amine
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Overview
Description
N-(Cyclohex-2-en-1-yl)naphthalen-1-amine is an organic compound that features a naphthalene ring bonded to a cyclohexene ring through an amine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyclohex-2-en-1-yl)naphthalen-1-amine typically involves the reaction of naphthalen-1-amine with cyclohex-2-en-1-yl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and crystallization can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(Cyclohex-2-en-1-yl)naphthalen-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalen-1-yl ketones or aldehydes.
Reduction: Reduction reactions can convert the cyclohexene ring to a cyclohexane ring.
Substitution: The amine group can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include naphthalen-1-yl ketones, cyclohexane derivatives, and various substituted amines .
Scientific Research Applications
N-(Cyclohex-2-en-1-yl)naphthalen-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(Cyclohex-2-en-1-yl)naphthalen-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
N-(Cyclohex-1-en-1-yl)morpholine: Similar in structure but contains a morpholine ring instead of a naphthalene ring.
N-(Naphthalen-1-yl)-N’-alkyl oxalamides: These compounds have a similar naphthalene moiety but differ in their functional groups and overall structure.
Uniqueness
N-(Cyclohex-2-en-1-yl)naphthalen-1-amine is unique due to its specific combination of a naphthalene ring and a cyclohexene ring linked by an amine group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C16H17N |
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Molecular Weight |
223.31 g/mol |
IUPAC Name |
N-cyclohex-2-en-1-ylnaphthalen-1-amine |
InChI |
InChI=1S/C16H17N/c1-2-9-14(10-3-1)17-16-12-6-8-13-7-4-5-11-15(13)16/h2,4-9,11-12,14,17H,1,3,10H2 |
InChI Key |
XRCWGIULSYWUPF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=CC(C1)NC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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